4-(2-Chloroethyl)morpholine hydrochloride
Overview
Description
4-(2-Chloroethyl)morpholine hydrochloride is a chemical compound with the molecular formula C6H13Cl2NO. It is commonly used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyestuffs . The compound is known for its versatility and effectiveness in chemical reactions, making it a valuable component in scientific research and industrial applications.
Mechanism of Action
Target of Action
4-(2-Chloroethyl)morpholine hydrochloride, also known as MOC, is primarily used as an intermediate in the synthesis of various pharmaceuticals . The specific targets of MOC depend on the final pharmaceutical product it is used to synthesize.
Mode of Action
It is known that moc is used in the preparation of potential dna cross-linking antitumor agents . This suggests that MOC or its derivatives may interact with DNA, causing cross-links that inhibit DNA replication and transcription, leading to cell death.
Result of Action
Given its use in the synthesis of potential dna cross-linking antitumor agents , it can be inferred that MOC or its derivatives may cause DNA damage, inhibit DNA replication and transcription, disrupt cell cycle progression, and induce apoptosis in cancer cells.
Action Environment
It is known that moc is hygroscopic , meaning it absorbs moisture from the environment, which could potentially affect its stability and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloroethyl)morpholine hydrochloride typically involves the reaction of 2-morpholinoethanol with thionyl chloride. The reaction is carried out in a solvent such as dichloromethane (DCM) at a temperature of 40°C overnight . The reaction conditions are carefully controlled to ensure the complete conversion of the starting materials to the desired product.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified and crystallized to obtain the final product in the form of white to cream-colored crystals or powder .
Chemical Reactions Analysis
Types of Reactions
4-(2-Chloroethyl)morpholine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3) in solvents like water or methanol.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted morpholine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
4-(2-Chloroethyl)morpholine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is utilized in the study of biochemical pathways and as a tool for investigating cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Chloroethyl)pyrrolidine hydrochloride
- 4-(3-Chloropropyl)morpholine hydrochloride
- 1-(2-Chloroethyl)piperidine hydrochloride
- 4-(2-Aminoethyl)morpholine
- 4-(2-Hydroxyethyl)morpholine
Uniqueness
4-(2-Chloroethyl)morpholine hydrochloride is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions. Its versatility and effectiveness as an intermediate in the synthesis of various compounds make it a valuable tool in scientific research and industrial applications. The compound’s ability to act as an alkylating agent also distinguishes it from other similar compounds, providing unique opportunities for its use in medicine and biology.
Properties
IUPAC Name |
4-(2-chloroethyl)morpholine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClNO.ClH/c7-1-2-8-3-5-9-6-4-8;/h1-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBJHDLKSWUDGJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0052043 | |
Record name | 4-(2-Chloroethyl)morpholine hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0052043 | |
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Molecular Weight |
186.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige hygroscopic crystals; [Sigma-Aldrich MSDS] | |
Record name | 4-(2-Chloroethyl)morpholine hydrochloride | |
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CAS No. |
3647-69-6 | |
Record name | 4-(2-Chloroethyl)morpholine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3647-69-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Morpholine, 4-(2-chloroethyl)-, hydrochloride (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003647696 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(2-Chloroethyl)morpholine hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46824 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(2-Chloroethyl)morpholine hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10003 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Morpholine, 4-(2-chloroethyl)-, hydrochloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
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Record name | 4-(2-Chloroethyl)morpholine hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0052043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2-chloroethyl)morpholinium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.802 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 4-(2-chloroethyl)morpholine hydrochloride a useful building block in medicinal chemistry?
A1: this compound serves as a versatile building block for incorporating the morpholine moiety into various chemical structures. This is particularly valuable in medicinal chemistry, as the morpholine ring is a common pharmacophore found in numerous drugs and bioactive compounds. Its presence can influence a molecule's binding affinity, pharmacokinetic properties, and overall biological activity. [, , ]
Q2: How is this compound typically used in chemical synthesis?
A2: The compound acts as an alkylating agent due to the presence of the chloroethyl group. This allows it to react with nucleophilic groups, such as thiols present in heterocyclic compounds like 1,3,4-oxadiazoles. This reaction is typically carried out in the presence of a base like sodium hydride and results in the formation of a thioether linkage. [, ] This approach enables the creation of diverse molecules with potentially enhanced biological activities.
Q3: Can you provide a specific example of this compound's application in synthesizing bioactive compounds?
A3: One research paper describes the synthesis of novel 2-{[(morpholin-4-yl)ethyl]thio}-5-phenyl/aryl-1,3,4-oxadiazole derivatives using this compound. [] These derivatives demonstrated promising antibacterial and hemolytic properties, highlighting the compound's utility in developing new therapeutic agents.
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